REACTION_CXSMILES
|
[CH2:1]([Si:7]([CH3:10])(C)[Cl:8])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].C=CCCC=C.C[SiH](Cl)[Cl:19]>[Pt]>[CH2:1]([Si:7]([CH3:10])([Cl:8])[Cl:19])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCCC=C)[Si](Cl)(C)C
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C=CCCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
The product distilling at 65° C./0.22 mm
|
Type
|
CUSTOM
|
Details
|
was obtained in 68% yield
|
Name
|
|
Type
|
|
Smiles
|
C(CCCC=C)[Si](Cl)(Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |